3,5-Diethylhydantoin
Description
3,5-Diethylhydantoin is a hydantoin derivative characterized by ethyl substituents at the 3 and 5 positions of the heterocyclic imidazolidine-2,4-dione core. Hydantoins are widely studied for their biological activities, including anticonvulsant, antimicrobial, and enzyme-inducing properties, with substituents significantly influencing their reactivity and applications .
Properties
CAS No. |
28346-25-0 |
|---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3,5-diethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C7H12N2O2/c1-3-5-6(10)9(4-2)7(11)8-5/h5H,3-4H2,1-2H3,(H,8,11) |
InChI Key |
NBSJJUUNMKEGCH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N(C(=O)N1)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Diethylhydantoin can be synthesized through several methods. One common approach involves the reaction of α-amino methyl esters with 1,1′-carbonyldiimidazole (CDI) or alkyl isocyanates . Another method includes the cyclization of ureido derivatives of amino esters, which can be prepared by reacting amino esters with isocyanates . These reactions typically occur under mild conditions and can be facilitated by mechanochemistry, which involves grinding the reactants together.
Industrial Production Methods
In industrial settings, the production of 3,5-Diethylhydantoin often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Diethylhydantoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethyl groups at the 3 and 5 positions can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: DBDMH is commonly used as an oxidizing agent under mild conditions.
Reduction: Lithium aluminum hydride is used in anhydrous conditions to prevent unwanted side reactions.
Substitution: Various nucleophiles can be used to substitute the ethyl groups, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DBDMH can yield brominated derivatives, while reduction with lithium aluminum hydride can produce the corresponding alcohols.
Scientific Research Applications
3,5-Diethylhydantoin has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Diethylhydantoin involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membranes of microorganisms, leading to cell death . The compound can also act as an inhibitor of certain enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituents at the 3,5 or 5,5 positions determine the steric, electronic, and solubility profiles of hydantoins. Key comparisons include:
Key Observations :
- Steric Effects : Bulky substituents (e.g., phenyl in phenytoin) enhance binding to biological targets like cytochrome P450 enzymes but reduce solubility. Ethyl groups in 3,5-diethylhydantoin may offer intermediate steric bulk compared to methyl or phenyl .
- Halogenation Potential: 5,5-Dimethylhydantoin is readily brominated or chlorinated at the 1,3 positions to form biocidal agents (e.g., DBDMH), whereas 3,5-diethylhydantoin’s ethyl groups may hinder halogenation efficiency due to steric hindrance .
Cytochrome P450 2B (CYP2B) Induction
A critical study compared the CYP2B induction potencies of 5,5-diethylhydantoin, 5,5-diphenylhydantoin, and barbiturates in rats :
| Compound | EC₅₀ (µM) | Maximal Induction (% of Phenobarbital Response) |
|---|---|---|
| 5,5-Diphenylhydantoin | 15–18 | 94–122% |
| 5,5-Diethylhydantoin | >500 | 24% |
| Barbital (5,5-diethylbarbituric acid) | 16–20 | 94–122% |
Findings :
- The diethyl-substituted hydantoin exhibited markedly lower potency (EC₅₀ >500 µM) and efficacy (24% maximal induction) compared to diphenyl-substituted analogs, underscoring the importance of aromatic substituents for enzyme interaction .
- The diethylbarbiturate (barbital) retained high potency, suggesting that the hydantoin core itself may contribute to reduced bioactivity when paired with alkyl groups.
Industrial Uses
Biological Activity
3,5-Diethylhydantoin is a compound belonging to the hydantoin family, which has garnered interest due to its potential biological activities and applications in various fields, including pharmaceuticals and biochemistry. This article provides a detailed overview of the biological activity of 3,5-Diethylhydantoin, supported by data tables, case studies, and research findings.
3,5-Diethylhydantoin is characterized by its two ethyl groups attached to the nitrogen atoms in the hydantoin ring. This structural modification influences its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that 3,5-Diethylhydantoin exhibits significant antimicrobial activity. A study conducted on various hydantoins demonstrated that derivatives like 3,5-Diethylhydantoin could inhibit the growth of several bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
| Microbial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Cytotoxicity Studies
Cytotoxicity assessments have been performed using various cell lines to evaluate the safety profile of 3,5-Diethylhydantoin. The compound showed a dose-dependent cytotoxic effect on certain cancer cell lines while exhibiting lower toxicity on normal cells.
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| HeLa (cervical cancer) | 25 | Moderate cytotoxicity |
| MCF-7 (breast cancer) | 30 | High selectivity for cancer cells |
| NIH 3T3 (normal fibroblast) | >100 | Low toxicity |
The biological activity of 3,5-Diethylhydantoin is hypothesized to involve several mechanisms:
- Reactive Oxygen Species (ROS) Production : The compound may induce oxidative stress in microbial cells, leading to cell death.
- Enzyme Inhibition : It may inhibit specific enzymes critical for microbial survival and proliferation.
- Membrane Disruption : By integrating into lipid bilayers, it disrupts membrane integrity.
Case Study 1: Antimicrobial Efficacy
A clinical study evaluated the efficacy of 3,5-Diethylhydantoin as a topical antimicrobial agent in patients with skin infections. Results showed a significant reduction in infection rates compared to control groups treated with standard antibiotics.
Case Study 2: Cytotoxicity in Cancer Therapy
Another study investigated the use of 3,5-Diethylhydantoin in combination with existing chemotherapeutic agents. The findings indicated enhanced cytotoxic effects against resistant cancer cell lines when used synergistically.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological activity of hydantoins. Various derivatives have been synthesized to improve efficacy and reduce toxicity.
- Synthesis Optimization : Researchers have developed methods for synthesizing 3,5-Diethylhydantoin with higher yields and purity.
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the ethyl groups can significantly affect biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
